Alogliptin-13C,d3 (benzoate)
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Overview
Description
Alogliptin-13C,d3 (benzoate) is a labeled compound used primarily in scientific research. It is a derivative of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes mellitus. The compound is labeled with carbon-13 and deuterium, which makes it useful in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alogliptin-13C,d3 (benzoate) involves the incorporation of carbon-13 and deuterium into the alogliptin molecule. The process typically starts with the synthesis of the labeled intermediates, followed by their incorporation into the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of Alogliptin-13C,d3 (benzoate) follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions
Alogliptin-13C,d3 (benzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified alogliptin derivatives .
Scientific Research Applications
Alogliptin-13C,d3 (benzoate) has several scientific research applications:
Chemistry: Used in analytical studies to trace the metabolic pathways of alogliptin.
Biology: Employed in studies to understand the biological effects and interactions of alogliptin.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of alogliptin.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Alogliptin-13C,d3 (benzoate) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used to treat type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: A DPP-4 inhibitor with a different pharmacokinetic profile
Uniqueness
Alogliptin-13C,d3 (benzoate) is unique due to its isotopic labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The incorporation of carbon-13 and deuterium allows for precise tracing and analysis in various scientific applications .
Properties
Molecular Formula |
C25H27N5O4 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuterio(113C)methyl)pyrimidin-1-yl]methyl]benzonitrile;benzoic acid |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1/i1+1D3; |
InChI Key |
KEJICOXJTRHYAK-NPAXVIRRSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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